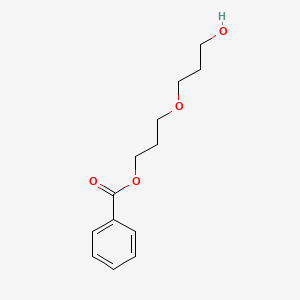
O6-Benzyl-N2,3-etheno Guanosine-13C2,d
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O6-Benzyl-N2,3-etheno Guanosine-13C2,d: is a stable isotope-labelled compound used primarily in scientific research. It is a derivative of guanosine, a nucleoside that is a fundamental building block of RNA and DNA. The compound is characterized by the presence of a benzyl group at the O6 position and an etheno bridge between the N2 and N3 positions of the guanosine molecule. The incorporation of carbon-13 and deuterium isotopes makes it particularly useful in various analytical and research applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of O6-Benzyl-N2,3-etheno Guanosine-13C2,d typically involves multiple steps, starting from guanosine. The key steps include the introduction of the benzyl group at the O6 position and the formation of the etheno bridge. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired modifications. For instance, benzylation can be achieved using benzyl chloride in the presence of a base, while the etheno bridge formation may require the use of ethylene oxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of advanced purification techniques such as chromatography to isolate the desired product. The production process also ensures compliance with safety and environmental regulations .
化学反応の分析
Types of Reactions: O6-Benzyl-N2,3-etheno Guanosine-13C2,d undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the etheno bridge or other functional groups.
Substitution: The benzyl group at the O6 position can be substituted with other groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can result in different substituted guanosine analogs .
科学的研究の応用
O6-Benzyl-N2,3-etheno Guanosine-13C2,d has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labelled compound for studying reaction mechanisms and kinetics.
Biology: Employed in the study of nucleic acid interactions and modifications.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of labelled nucleotides for various industrial processes
作用機序
The mechanism of action of O6-Benzyl-N2,3-etheno Guanosine-13C2,d involves its incorporation into nucleic acids, where it can act as a fluorescent probe or a stable isotope marker. The benzyl group and etheno bridge modifications enhance its stability and fluorescence properties, making it useful for tracking and analyzing nucleic acid interactions. The molecular targets include RNA and DNA, and the pathways involved are related to nucleic acid synthesis and modification .
類似化合物との比較
O6-Benzyl Guanosine: Lacks the etheno bridge and isotope labelling.
N2,3-Etheno Guanosine: Does not have the benzyl group or isotope labelling.
13C2-Labelled Guanosine: Lacks the benzyl group and etheno bridge
Uniqueness: O6-Benzyl-N2,3-etheno Guanosine-13C2,d is unique due to its combination of benzylation, etheno bridge formation, and isotope labelling. This makes it particularly valuable for applications requiring high sensitivity and specificity in nucleic acid research .
特性
分子式 |
C19H19N5O5 |
|---|---|
分子量 |
400.4 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-(2-deuterio-4-phenylmethoxy(4,5-13C2)imidazolo[2,1-b]purin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C19H19N5O5/c25-8-12-14(26)15(27)18(29-12)24-10-21-13-16(28-9-11-4-2-1-3-5-11)22-19-20-6-7-23(19)17(13)24/h1-7,10,12,14-15,18,25-27H,8-9H2/t12-,14-,15-,18-/m1/s1/i6+1,7+1,10D |
InChIキー |
NVQPPRXKVSLORP-RGDAWPHPSA-N |
異性体SMILES |
[2H]C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N4[13CH]=[13CH]N=C4N=C2OCC5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)COC2=NC3=NC=CN3C4=C2N=CN4C5C(C(C(O5)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



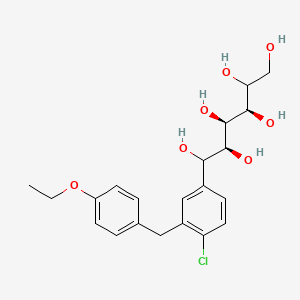
![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13844622.png)
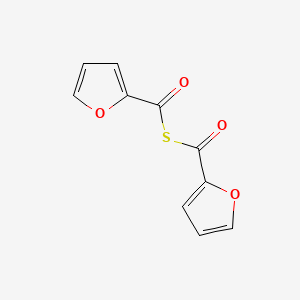
![1-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(4-nitrophenyl)piperazine](/img/structure/B13844629.png)
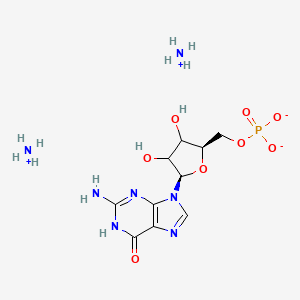
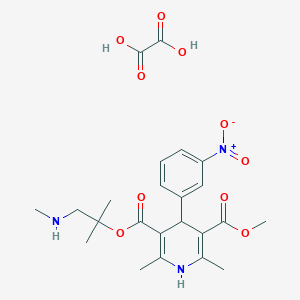
![[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B13844637.png)
![Ethyl 2-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13844639.png)

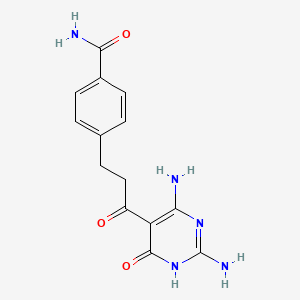
![Norfloxacin impurity J [EP impurity]](/img/structure/B13844655.png)
![(2R,3R,11bR)-9-Hydroxy-3-isobutyl-10-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl L-valinate](/img/structure/B13844664.png)
